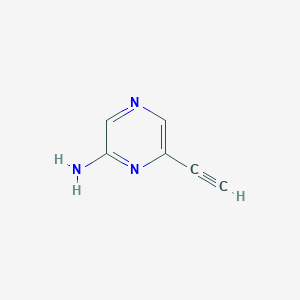

6-Ethynylpyrazin-2-amine

Beschreibung

6-Ethynylpyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with an ethynyl group at position 6 and an amine group at position 2. The ethynyl group introduces unique electronic and steric properties, which may enhance binding affinity in biological systems or modify reactivity in synthetic applications.

Eigenschaften

IUPAC Name |

6-ethynylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-8-4-6(7)9-5/h1,3-4H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZGUZCBXGKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyrazin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with pyrazine, which undergoes bromination to form 6-bromopyrazine-2-amine.

Sonogashira Coupling: The 6-bromopyrazine-2-amine is then subjected to a Sonogashira coupling reaction with acetylene gas in the presence of a palladium catalyst and copper iodide as a co-catalyst. This reaction introduces the ethynyl group at the 6th position of the pyrazine ring.

Industrial Production Methods: While specific industrial production methods for 6-Ethynylpyrazin-2-amine are not widely documented, the Sonogashira coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethynylpyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of N-substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethynylpyrazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It is used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Ethynylpyrazin-2-amine is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and amino functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Pyrazine and Related Heterocycles

The ethynyl-substituted pyrazinamine can be compared to halogenated, alkylated, and aryl-substituted analogs. Key examples include:

Halogenated Pyrazinamines

- 5-Bromo-6-chloropyrazin-2-amine (): Substituents: Bromine (C5) and chlorine (C6). Applications: Used as a synthetic intermediate for pharmaceuticals and agrochemicals.

Triazine and Pyrimidine Derivatives

- 6-Aryl-4-cycloamino-1,3,5-triazin-2-amine (): Substituents: Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) at C6 and cycloamino groups (e.g., 4-methylpiperidino) at C3. Activity: Demonstrated antileukemic activity (IC₅₀ values: 0.5–5.0 μM against HL-60 cells), suggesting that substituent bulk and electronic effects significantly influence bioactivity . Synthesis: Achieved via nucleophilic substitution reactions, with yields ranging from 45% to 85% depending on the aryl group .

- 4-Amino-6-arylpyrimidines (): Substituents: Aryl groups at C4. Synthesis: Electrochemical cross-coupling of 4-amino-6-chloropyrimidines with aryl halides, highlighting the importance of substituent nature on coupling efficiency .

Substituent Effects on Reactivity and Bioactivity

Ethynyl vs. Halogen Substituents

- Reactivity : Ethynyl groups participate in click chemistry (e.g., Huisgen cycloaddition), enabling modular functionalization, whereas halogens (Br, Cl) facilitate nucleophilic aromatic substitution .

Amino Group Positioning

- Pyrazin-2-amine derivatives (e.g., 6-Ethynylpyrazin-2-amine) prioritize hydrogen bonding via the amine, contrasting with pyridazin-3-amine derivatives (), where the amine’s position alters electronic distribution and binding modes.

Data Table: Key Comparative Properties

Biologische Aktivität

6-Ethynylpyrazin-2-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

6-Ethynylpyrazin-2-amine is characterized by its pyrazine ring and an ethynyl group. The chemical formula is , and it possesses unique properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Ethynylpyrazin-2-amine, particularly against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving the HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, 6-Ethynylpyrazin-2-amine exhibited significant cytotoxic effects. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis and cell cycle arrest |

| PC12 | 15.0 | Inhibition of proliferation via MAPK pathway |

These results indicate that 6-Ethynylpyrazin-2-amine may act through multiple pathways to exert its anticancer effects, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes, which can be crucial for therapeutic applications.

Enzyme Inhibition Profile

Research has shown that 6-Ethynylpyrazin-2-amine inhibits several key enzymes involved in cancer progression and metabolism:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition | 8.5 |

| Dipeptidyl peptidase IV (DPP-IV) | Non-competitive inhibition | 14.3 |

The inhibition of COX suggests potential anti-inflammatory properties, while DPP-IV inhibition may have implications for diabetes management.

Mechanistic Studies

Mechanistic studies have explored how 6-Ethynylpyrazin-2-amine interacts with cellular pathways.

Pathway Analysis

- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Ethynylpyrazin-2-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions of pyrazine derivatives with ethynyl groups. A key step is the introduction of the ethynyl moiety via Sonogashira coupling or similar cross-coupling reactions. Post-synthesis, purity is ensured through recrystallization (e.g., using ethanol or ethyl acetate) and validated via thin-layer chromatography (TLC) . For intermediates like benzo[d]thiazol-2-amine derivatives, purification often includes filtration, washing with non-polar solvents (e.g., hexane), and recrystallization under controlled pH conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing 6-Ethynylpyrazin-2-amine?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify ethynyl proton signals (δ ~2.5–3.5 ppm). Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡C stretches at ~2100 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity, especially for detecting trace impurities from synthetic byproducts .

Q. How can researchers design experiments to assess the stability of 6-Ethynylpyrazin-2-amine under varying conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures.

- pH sensitivity : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or HPLC over 24–72 hours.

- Light exposure : Conduct photostability tests using ICH Q1B guidelines (e.g., UV light at 320–400 nm) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of 6-Ethynylpyrazin-2-amine in heterocyclic amine synthesis?

- Methodological Answer : Optimization requires:

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, but energy-efficient alternatives (e.g., ethylene glycol) may reduce regeneration costs .

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported CO₂ capture efficiencies of 6-Ethynylpyrazin-2-amine derivatives?

- Methodological Answer : Contradictions often arise from variations in experimental setups. To address this:

- Standardize conditions : Control CO₂ partial pressure, temperature, and solvent concentration.

- Degradation analysis : Quantify oxidative degradation products (e.g., via LC-MS) to assess solvent stability under flue gas impurities .

- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (p < 0.05) are met .

Q. What computational and experimental approaches elucidate the reaction mechanism of 6-Ethynylpyrazin-2-amine in catalytic systems?

- Methodological Answer : Combine:

- Density functional theory (DFT) : Model transition states and activation energies for ethynyl group insertion.

- Isotopic labeling : Use ¹³C-labeled CO₂ in absorption studies to track carbamate formation pathways.

- In-situ spectroscopy : Monitor intermediate species via NMR or X-ray absorption near-edge structure (XANES) .

Q. How do solvent polarity and substituent effects influence the reactivity of 6-Ethynylpyrazin-2-amine in nucleophilic reactions?

- Methodological Answer :

- Solvent polarity tests : Compare reaction rates in solvents with varying dielectric constants (e.g., hexane vs. DMSO).

- Hammett analysis : Correlate substituent electronic parameters (σ) with reaction kinetics to identify electron-donating/withdrawing effects.

- Steric considerations : Use bulky substituents (e.g., tert-butyl) to assess steric hindrance on ethynyl group accessibility .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in spectroscopic or chromatographic data?

- Methodological Answer :

- Principal component analysis (PCA) : Identify outliers in multi-variable datasets (e.g., NMR shifts or HPLC retention times).

- Error propagation analysis : Quantify uncertainty in kinetic measurements (e.g., ±5% for reaction rate constants).

- Reproducibility checks : Perform triplicate experiments with blinded data analysis to minimize bias .

Q. How should researchers present conflicting data on the degradation pathways of 6-Ethynylpyrazin-2-amine in publications?

- Methodological Answer :

- Comparative tables : Tabulate degradation products under varying conditions (pH, temperature).

- Mechanistic diagrams : Illustrate proposed pathways (e.g., hydrolysis vs. oxidation) with evidence from isotopic labeling or MS fragmentation patterns.

- Transparency : Acknowledge limitations (e.g., "degradation under UV light was not studied") to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.